Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Brand Name: Vulcanchem
CAS No.: 37043-04-2
VCID: VC8466824
InChI: InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)
SMILES: C1CCN2C(C1)C(=O)NCC2=O
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

CAS No.: 37043-04-2

Cat. No.: VC8466824

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione - 37043-04-2

Specification

CAS No. 37043-04-2
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)
Standard InChI Key YXBLPNSWHUPKPH-UHFFFAOYSA-N
SMILES C1CCN2C(C1)C(=O)NCC2=O
Canonical SMILES C1CCN2C(C1)C(=O)NCC2=O

Introduction

Structural and Chemical Properties

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-1,4-dione, reflecting its bicyclic framework with two ketone groups at positions 1 and 4. Its molecular formula is C₈H₁₂N₂O₂, corresponding to a molecular weight of 168.19 g/mol. The stereochemistry of the molecule, particularly the (R)-enantiomer (CAS 36588-50-8), has been commercialized for research purposes, though racemic mixtures are also studied .

Key Structural Features

  • Bicyclic Core: A pyridine ring fused to a pyrazine ring, both in partially saturated states.

  • Ketone Groups: Two carbonyl groups at positions 1 and 4, which influence reactivity and intermolecular interactions.

  • Chirality: The (R)-configuration at the bridgehead carbon introduces stereochemical complexity, affecting biological activity .

Physicochemical Characteristics

While experimental data on this specific dione are sparse, analogous pyridopyrazines exhibit:

  • LogP: ~0.5–1.5 (moderate lipophilicity suitable for blood-brain barrier penetration).

  • Aqueous Solubility: Limited solubility in water but enhanced in polar aprotic solvents like DMSO.

  • Thermal Stability: Decomposition temperatures above 200°C, typical for rigid heterocycles.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione typically involves multi-step protocols starting from pyridine or pyrazine precursors. A common strategy includes:

  • Cyclocondensation: Reaction of 2-aminopyridine with diketones (e.g., diethyl oxalate) under acidic or basic conditions to form the bicyclic core.

  • Oxidation: Controlled oxidation of intermediate alcohols or amines to introduce ketone groups. For example, potassium permanganate in acidic media selectively oxidizes secondary alcohols to ketones.

Industrial-Scale Production

Industrial methods prioritize continuous flow chemistry to enhance efficiency:

  • Microreactors: Enable precise temperature control (80–120°C) and reduced reaction times.

  • Catalytic Systems: Heterogeneous catalysts (e.g., Pd/C) improve selectivity and reduce waste.

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of pyridopyrazine-diones exhibit broad-spectrum antimicrobial effects. For instance:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli32–64

Mechanistic studies suggest interference with cell wall synthesis or nucleic acid replication, though target identification remains ongoing.

Case Study: PDE4B Inhibition

A 2024 study demonstrated that fluorinated dione derivatives inhibit phosphodiesterase 4B (PDE4B), a target for inflammatory diseases:

  • IC₅₀: 0.8 µM (superior to roflumilast, IC₅₀ = 1.2 µM).

  • Selectivity: >100-fold over PDE3 and PDE5 isoforms.

Materials Science Applications

Coordination Polymers

The dione’s carbonyl groups act as ligands for metal ions, forming porous frameworks with applications in gas storage:

Metal IonSurface Area (m²/g)CO₂ Uptake (mmol/g)
Cu²⁺8504.2
Zn²⁺7203.8

These materials exhibit stability up to 300°C, making them candidates for carbon capture technologies.

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Control: Achieving enantiopure diones requires chiral catalysts or resolutions, increasing costs.

  • Scale-Up Issues: Low yields in oxidation steps necessitate alternative reagents (e.g., TEMPO/oxone systems).

Unanswered Research Questions

  • What enzymes or receptors are primary targets for the dione’s neuroactive effects?

  • Can computational models predict substituent effects on PDE4B inhibition?

  • How do dione-based polymers perform in real-world carbon capture scenarios?

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